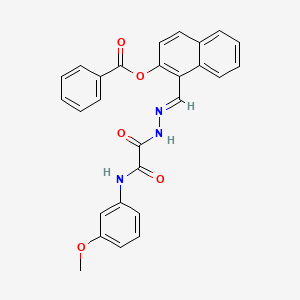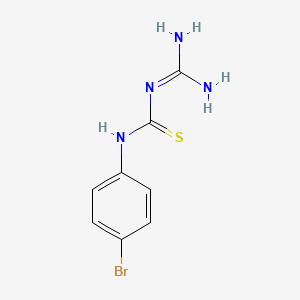
1-Amidino-3-(4-bromophenyl)-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amidino-3-(4-bromophenyl)-2-thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features an amidino group, a bromophenyl group, and a thiourea moiety, making it a versatile molecule with potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea typically involves the reaction of 4-bromoaniline with thiourea in the presence of an appropriate catalyst. The reaction conditions may vary, but common methods include:
Direct Condensation: This method involves heating 4-bromoaniline with thiourea in a solvent such as ethanol or methanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to yield the desired product.
Catalytic Methods: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can be used to facilitate the reaction. The choice of catalyst and reaction conditions can influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and consistent quality of the product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
1-Amidino-3-(4-bromophenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thioureas.
科学研究应用
1-Amidino-3-(4-bromophenyl)-2-thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Agriculture: Thiourea derivatives are known for their plant growth-regulating properties. This compound may be explored for its potential use in enhancing crop yield and resistance to pests.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 1-Amidino-3-(4-bromophenyl)-2-thiourea involves its interaction with specific molecular targets. The amidino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Amidino-3-(4-chlorophenyl)-2-thiourea: Similar structure with a chlorine atom instead of bromine.
1-Amidino-3-(4-fluorophenyl)-2-thiourea: Similar structure with a fluorine atom instead of bromine.
1-Amidino-3-(4-methylphenyl)-2-thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
1-Amidino-3-(4-bromophenyl)-2-thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound distinct in its chemical and biological properties.
属性
CAS 编号 |
34678-12-1 |
|---|---|
分子式 |
C8H9BrN4S |
分子量 |
273.16 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(diaminomethylidene)thiourea |
InChI |
InChI=1S/C8H9BrN4S/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11/h1-4H,(H5,10,11,12,13,14) |
InChI 键 |
VCPIWOMTLPWHFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=S)N=C(N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


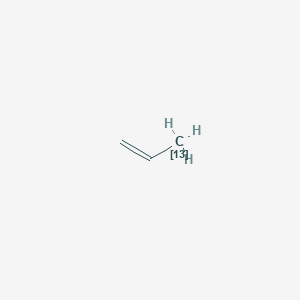
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
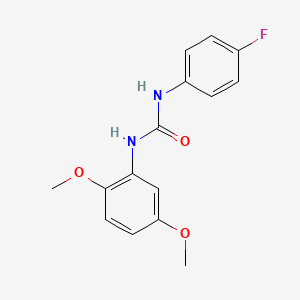
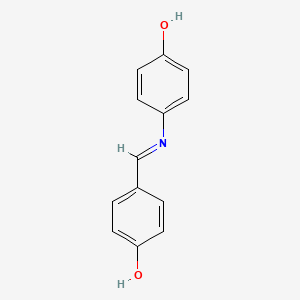
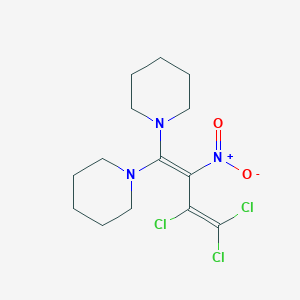
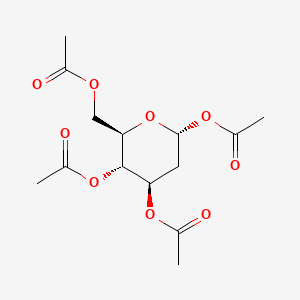
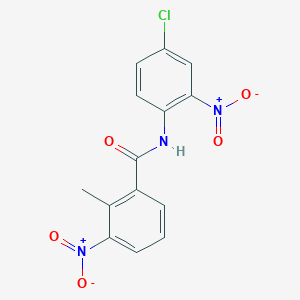
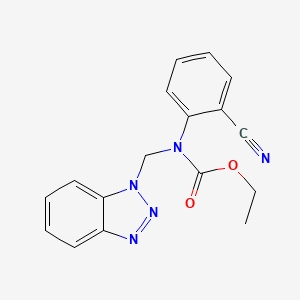

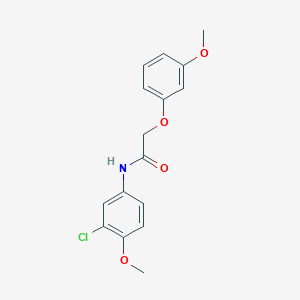
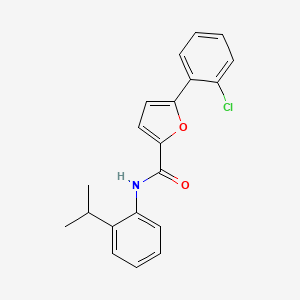
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
